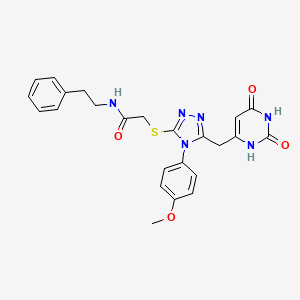

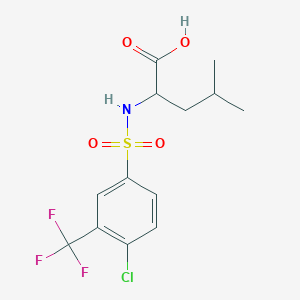

![molecular formula C16H11ClN6OS2 B2490702 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 852373-48-9](/img/structure/B2490702.png)

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of heterocyclic compounds, including those with the triazolo[4,3-b]pyridazine core, often involves multi-step reactions starting from readily available precursors. For instance, Karpina et al. (2019) detail a method for synthesizing novel acetamides with an oxadiazole cycle, highlighting a general approach that may be applicable to the synthesis of our compound of interest. This process involves steps like hydrazinolysis, ester formation, and hydrolysis to obtain the final products (Karpina, S. S. Kovalenko, S. Kovalenko, O. Zaremba, O. V. Silin, & Thierry Langer, 2019).

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using spectroscopic techniques such as IR, NMR, and XRD. Sallam et al. (2021) synthesized a pyridazine analog and confirmed its structure using XRD, which could be a similar approach to analyzing the molecular structure of our compound (Sallam, Y. H. Mohammed, F. H. Al-Ostoot, M. A. Sridhar, & S. Khanum, 2021).

Chemical Reactions and Properties

Chemical reactions involving the triazolo[4,3-b]pyridazine core include condensation, cyclization, and functional group transformations. The reactivity can be influenced by substituents on the triazolo and pyridazine rings, affecting the compound's chemical properties and potential bioactivity. For example, modifications on the triazolo[4,3-b]pyridazine core have been explored for their antibacterial and anticancer activities, indicating the versatility of these compounds in chemical synthesis and potential applications (Mamta, R. Aggarwal, Rachna Sadana, Jeziel Ilag, & Garima Sumran, 2019).

Applications De Recherche Scientifique

Heterocyclic Compounds and Biological Properties

Fused heterocyclic 1,2,4-triazoles, such as 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide, have garnered significant attention due to their range of interesting biological properties. This includes the development of novel compounds and their biological assessment, which is crucial for expanding medicinal chemistry applications (Karpina et al., 2019).

Structural Analysis and Density Functional Theory Calculations

The compound's structure plays a key role in its application. For example, structural analysis through techniques like XRD and density functional theory calculations help in understanding the molecular properties and interactions, which is essential for its application in medicinal chemistry (Sallam et al., 2021).

Synthesis and Bioactivity of Derivatives

The synthesis of novel derivatives and their bioactivity assessment is another crucial application. This includes the exploration of new compounds with potential bioactive properties, which can contribute to various fields like antimicrobial, antifungal, or antitumor applications (Shiradkar & Kale, 2006).

Insecticidal Assessment

Some derivatives of these compounds are evaluated for their insecticidal properties. This can lead to the development of new, potentially more effective insecticides, contributing to agricultural and environmental sciences (Fadda et al., 2017).

Propriétés

IUPAC Name |

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN6OS2/c17-11-3-1-10(2-4-11)15-21-20-12-5-6-14(22-23(12)15)26-9-13(24)19-16-18-7-8-25-16/h1-8H,9H2,(H,18,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTLEBYZDMAPOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

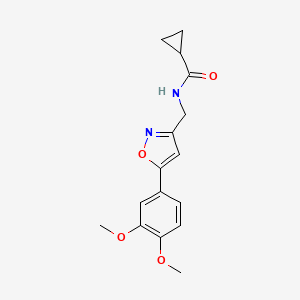

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2490622.png)

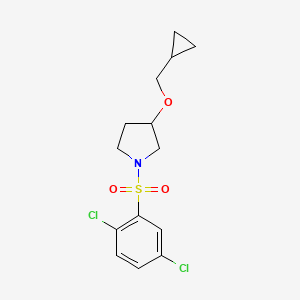

![(3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2490623.png)

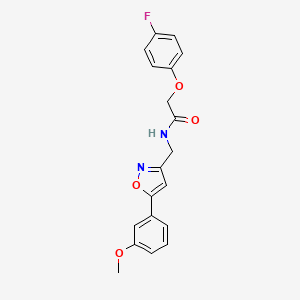

![(5Z)-5-[(4-methylphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2490635.png)

![Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2490636.png)

![Spiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B2490639.png)